molecular formula C12H10Br2 B051659 2,6-Bis(bromomethyl)naphthalene CAS No. 4542-77-2

2,6-Bis(bromomethyl)naphthalene

Cat. No.: B051659
CAS No.: 4542-77-2
M. Wt: 314.01 g/mol
InChI Key: JRHSGFPVPTWMND-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is a derivative of naphthalene, where two bromomethyl groups are attached at the 2 and 6 positions of the naphthalene ring. This compound is known for its use in various chemical reactions and applications in scientific research.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2,6-Bis(bromomethyl)naphthalene can be influenced by various environmental factors . For instance, the reaction conditions (such as temperature, solvent, and presence of catalysts) can significantly affect its reactivity and the outcome of the reactions it participates in.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 2,6-dimethylnaphthalene. The process involves the reaction of 2,6-dimethylnaphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective bromination at the methyl positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The brominated product is then purified through recrystallization or distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(bromomethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthalene derivatives, naphthoquinones, and various other functionalized naphthalene compounds .

Scientific Research Applications

2,6-Bis(bromomethyl)naphthalene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(bromomethyl)naphthalene
  • 2,6-Dimethylnaphthalene
  • 2,6-Bis(bromomethyl)pyridine
  • 4,4’-Bis(bromomethyl)biphenyl

Uniqueness

2,6-Bis(bromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. The position of the bromomethyl groups influences the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2,6-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHSGFPVPTWMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CBr)C=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394761
Record name 2,6-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4542-77-2
Record name 2,6-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis(bromomethyl)naphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,6-Bis(bromomethyl)naphthalene in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly for creating macrocyclic structures like cyclophanes. Its reactivity stems from the two bromomethyl groups, which can undergo various reactions, including coupling reactions. [] For example, in the presence of samarium(II) diiodide (Sml2), it forms cyclic oligomers, leading to the synthesis of [2n]metacyclophanes and [2n]paracyclophanes. [] This method offers a facile route to cyclophanes without requiring high-dilution techniques. []

Q2: Can this compound be used to synthesize optically active compounds?

A2: Yes, this compound is a key starting material for synthesizing optically active two-layer phosphines. [] Reacting optically active bromonaphthyl derivatives, derived from this compound and chiral alcohols or amines, with 1,2-bis(dichlorophosphino)ethane yields these phosphines. [] This approach highlights the versatility of this compound in accessing chiral compounds.

Q3: How does the incorporation of this compound into conjugated systems influence their properties?

A3: Researchers explored incorporating this compound into highly conjugated bis-(1,3-dithiole) systems to develop new electron donors for organic metals. [] While the target compounds, derived from this compound, were not isolated in their neutral form, they were characterized as salts or complexes. [] This suggests that the extended conjugation through this compound significantly influences the electronic properties of the resulting molecules, making them suitable for specific applications like organic metals.

Q4: Can this compound be used to modify materials at the nanoscale?

A5: Research demonstrates the successful synthesis of poly-2,6-naphthylidenevinylene (PNV) within hollow silica spheres using this compound as a precursor. [] The controlled polymerization within the nano-sized spheres allowed for single-molecule fluorescence studies of PNV. [] This highlights the potential of this compound as a building block for creating and modifying nanomaterials.

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